molecular formula C22H22ClN5O2 B2383740 1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890890-87-6

1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2383740
CAS No.: 890890-87-6
M. Wt: 423.9
InChI Key: QKTDLCYJISKTDS-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with a 3-chloro-4-methylphenyl group and a 3,4-dimethoxyphenylethyl group

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3-chloro-4-methylphenyl and 3,4-dimethoxyphenylethyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine would depend on its specific application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied and the nature of the interaction between the compound and its target .

Comparison with Similar Compounds

Similar compounds to 1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-14-4-6-16(11-18(14)23)28-22-17(12-27-28)21(25-13-26-22)24-9-8-15-5-7-19(29-2)20(10-15)30-3/h4-7,10-13H,8-9H2,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTDLCYJISKTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC(=C(C=C4)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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